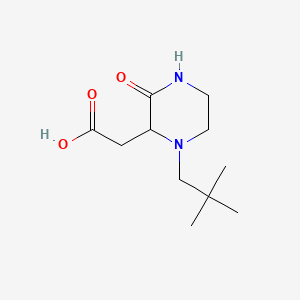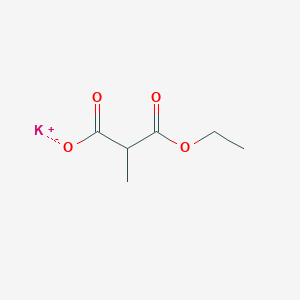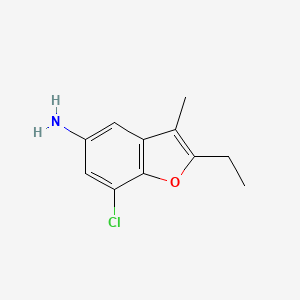
1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol
Übersicht
Beschreibung
1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to interact with various targets such as prothrombin and aryl hydrocarbon receptor .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to various biochemical changes
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways, but the exact pathways influenced by this specific compound remain to be determined .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
Biochemische Analyse
Biochemical Properties
1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The interaction typically involves the binding of the benzothiazole moiety to the active site of the enzyme, potentially inhibiting its activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with membrane-bound proteins and receptors.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to influence the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . By binding to specific receptors or enzymes involved in this pathway, the compound can alter downstream signaling events, leading to changes in gene expression and metabolic activity. Furthermore, its interaction with cellular membranes can affect membrane fluidity and permeability, impacting various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can be facilitated by the benzothiazole ring, which fits into the enzyme’s active site, and the trifluoromethyl group, which enhances binding affinity through hydrophobic interactions . Additionally, the diol group can form hydrogen bonds with amino acid residues in the enzyme, further stabilizing the interaction. These molecular interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under physiological conditions, but it can undergo degradation under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific cellular context.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can induce toxic effects, including oxidative stress, apoptosis, and tissue damage. These adverse effects are often associated with the compound’s ability to disrupt cellular homeostasis and interfere with critical biochemical pathways.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and lipid metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich tissues . It can also bind to serum proteins, such as albumin, which facilitates its transport through the bloodstream and distribution to different organs. The localization and accumulation of the compound can significantly influence its biological activity and toxicity.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments, where it exerts its effects. The compound can be found in the cytoplasm, nucleus, and mitochondria, depending on its interactions with cellular components . For instance, its presence in the nucleus can influence gene expression by interacting with transcription factors or DNA. In the mitochondria, the compound can affect cellular respiration and energy production by modulating the activity of mitochondrial enzymes.
Vorbereitungsmethoden
The synthesis of 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with a trifluoroacetaldehyde derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the benzothiazole ring. The diol functional group can be introduced through subsequent hydrolysis or reduction reactions .
Industrial production methods often involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis . These methods are advantageous as they reduce reaction times and minimize the use of hazardous reagents.
Analyse Chemischer Reaktionen
1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diol group to an alcohol or an alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted benzothiazoles, alcohols, ketones, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol include other benzothiazole derivatives such as:
1,3-Benzothiazole: The parent compound, which lacks the trifluoroethane and diol groups, and is used in the synthesis of various pharmaceuticals and agrochemicals.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position, known for its use in the synthesis of dyes and pigments.
2-Mercaptobenzothiazole: A sulfur-containing derivative used as a vulcanization accelerator in the rubber industry.
Eigenschaften
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c10-9(11,12)8(14,15)7-13-5-3-1-2-4-6(5)16-7/h1-4,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPMFEYSESOCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3075607.png)







![[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075657.png)



